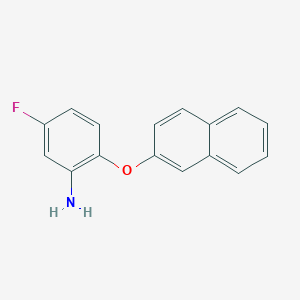

5-Fluoro-2-(2-naphthyloxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-naphthalen-2-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-13-6-8-16(15(18)10-13)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYQZIWZJRYBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations

Advanced Methodologies for the Preparation of 5-Fluoro-2-(2-naphthyloxy)aniline

The synthesis of the target compound can be approached through several advanced methods. The key disconnections involve the formation of the aryl ether bond (C-O) and ensuring the correct placement of the amine and fluorine substituents on the phenyl ring. The two most prominent strategies are Nucleophilic Aromatic Substitution (SNAr) on a suitably activated precursor and transition-metal-catalyzed etherification reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a powerful, often metal-free, route to aryl ethers. This strategy relies on the reaction of a nucleophile with an aromatic ring that is activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group. researchgate.net

A plausible SNAr pathway to synthesize this compound begins with a di-substituted fluorinated precursor, such as 2,4-difluoronitrobenzene (B147775) . The synthesis proceeds in two main steps:

Ether Formation: 2,4-difluoronitrobenzene is treated with 2-naphthol (B1666908) in the presence of a base. The nitro group strongly activates the fluorine atoms for nucleophilic attack. The fluorine atom ortho to the nitro group is significantly more activated than the para fluorine, leading to a highly regioselective substitution. The base, typically a mild one like potassium carbonate (K2CO3), deprotonates the 2-naphthol to form the more potent 2-naphthoxide nucleophile. The reaction is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the formation of the charged Meisenheimer intermediate. researchgate.net This step yields the intermediate, 4-fluoro-2-(naphthalen-2-yloxy)-1-nitrobenzene .

Nitro Group Reduction: The nitro group of the intermediate is subsequently reduced to form the primary amine. This transformation is a standard procedure in organic synthesis and can be achieved using various reagents. Common methods include catalytic hydrogenation (e.g., H2 gas with a palladium-on-carbon catalyst, Pd/C), or chemical reduction with metals in acidic media (e.g., iron powder in acetic or hydrochloric acid, or tin(II) chloride). chemicalbook.comgoogle.com This final step yields the target molecule, this compound.

The reactivity of halogens in SNAr reactions generally follows the trend F > Cl > Br > I, making fluorinated aromatics excellent substrates for this type of transformation. nih.gov

Etherification and Related Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions offer an alternative and versatile approach for forming the crucial C-O ether bond. The two most relevant methods are the Ullmann condensation and the Buchwald-Hartwig amination. organic-chemistry.orgorganic-chemistry.org

Ullmann Condensation: This classical method involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. organic-chemistry.org To synthesize the target compound, 2-bromo-5-fluoroaniline (B94856) could be coupled with 2-naphthol . Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper powder. organic-chemistry.org However, modern protocols have been developed that use catalytic amounts of a copper(I) salt, such as CuI, often in the presence of a ligand (like 1,10-phenanthroline) and a base (e.g., Cs2CO3 or K3PO4) in a high-boiling polar solvent like DMF or NMP, allowing the reaction to proceed under milder conditions. organic-chemistry.org

Buchwald-Hartwig C-O Coupling: A more recent and often more efficient alternative is the palladium-catalyzed Buchwald-Hartwig etherification. organic-chemistry.org This reaction couples an aryl halide or triflate with an alcohol. The synthesis would again involve coupling 2-bromo-5-fluoroaniline or 2-chloro-5-fluoroaniline with 2-naphthol . This method utilizes a palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst complex) in combination with a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a strong base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3), in a solvent like toluene (B28343) or dioxane. organic-chemistry.org

Regioselective Synthesis Considerations

Achieving the correct isomer, this compound, is critically dependent on regioselectivity at different stages of the synthesis.

In the SNAr pathway , regioselectivity is primarily controlled during the ether formation step. In the reaction between 2,4-difluoronitrobenzene and 2-naphthoxide, the substitution occurs almost exclusively at the C-2 position (ortho to the nitro group). The powerful electron-withdrawing nature of the nitro group activates the ortho position more strongly than the para position, ensuring the formation of the desired constitutional isomer of the nitro-intermediate.

In coupling strategies , the regiochemistry is pre-determined by the selection of the starting materials. For instance, using 2-bromo-5-fluoroaniline ensures that the naphthyloxy group is introduced at the C-2 position and the fluorine remains at the C-5 position. The synthesis of this precursor must itself be regioselective. A common route to 2-bromo-5-fluoroaniline involves the catalytic hydrogenation of 2-bromo-5-fluoronitrobenzene , a reaction that can achieve high yields. google.com The synthesis of the precursor ensures the final arrangement of the substituents.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions.

Impact of Catalysis and Solvent Systems

The choice of catalyst and solvent is paramount for the success of coupling reactions and can also influence SNAr reactions.

For Ullmann-type couplings , while early methods used copper powder, modern systems benefit from soluble copper(I) salts like CuI or Cu2O, which provide more reproducible results. The addition of ligands, such as diamines or phenanthrolines, can accelerate the reaction and allow for lower temperatures. High-boiling polar aprotic solvents like DMF, NMP, or DMSO are standard choices as they help to solubilize the reactants and mediate the reaction.

In Buchwald-Hartwig etherification , the catalyst system, comprising a palladium source and a phosphine ligand, is crucial. The choice of ligand can dramatically affect the reaction's scope and efficiency. Bulky, electron-rich phosphine ligands are generally preferred. Solvents are typically non-polar aromatic hydrocarbons like toluene or ethers like dioxane.

For SNAr reactions , while no catalyst is needed, the solvent plays a critical role. Polar aprotic solvents (DMSO, DMF) are known to accelerate these reactions significantly compared to protic or non-polar solvents by stabilizing the charged Meisenheimer complex without solvating the nucleophile excessively.

| Methodology | Catalyst/Promoter | Typical Solvent(s) | Typical Base | Advantage |

|---|---|---|---|---|

| SNAr | None (Base promoted) | DMF, DMSO, Acetonitrile | K2CO3, NaH | Metal-free, high regioselectivity |

| Ullmann Condensation | CuI, Cu2O, Cu powder | DMF, NMP, Pyridine | K2CO3, Cs2CO3 | Cost-effective metal catalyst |

| Buchwald-Hartwig | Pd(OAc)2, Pd2(dba)3 + Ligand | Toluene, Dioxane | NaOt-Bu, K3PO4, Cs2CO3 | High yields, mild conditions, broad scope |

Temperature and pH Effects on Reaction Progression

Temperature and the basicity of the reaction medium (pH) are critical parameters that must be fine-tuned to maximize yield and minimize side reactions.

Derivatization and Analogue Design within the this compound Framework

The modification of the this compound scaffold is a key area of interest for modulating its chemical and physical properties. This involves the strategic introduction of various substituents and the synthesis of more complex molecular architectures.

Introduction of Varied Substituents for Structure-Property Modulation

The inherent reactivity of the aniline (B41778) and naphthyl moieties within this compound allows for the introduction of a wide array of functional groups. These modifications can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its behavior in various chemical and biological systems. While specific derivatization of this compound is not extensively documented in publicly available literature, general principles of aniline and naphthyl ether chemistry can be applied.

For instance, the amino group of the aniline ring is a prime site for modification. Acylation, alkylation, and arylation reactions can be employed to introduce new substituents. The choice of reagent would dictate the resulting properties. For example, acylation with various acid chlorides or anhydrides could yield a library of amide derivatives.

The aromatic rings of both the aniline and naphthalene (B1677914) systems are also susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, although the orientation of substitution would be directed by the existing substituents. The fluorine atom and the ether linkage exert both electronic and steric influences that would need to be considered in planning such synthetic transformations.

A summary of potential derivatization strategies is presented in the table below:

| Reaction Type | Potential Reagents | Potential Functional Group Introduced |

| N-Acylation | Acetyl chloride, Benzoyl chloride | Amide |

| N-Alkylation | Alkyl halides | Secondary or Tertiary Amine |

| Electrophilic Aromatic Substitution | Nitrating agents (e.g., HNO3/H2SO4) | Nitro group |

| Electrophilic Aromatic Substitution | Halogenating agents (e.g., Br2, Cl2) | Halogen |

Synthesis of Conjugates and Hybrid Molecules Utilizing the Scaffold

The this compound scaffold can serve as a foundational component in the construction of larger, hybrid molecules. This approach involves covalently linking the core structure to other chemical entities, such as other small molecules, peptides, or polymers, to create conjugates with novel properties.

The amino group provides a convenient handle for conjugation. For example, it can be converted to an isothiocyanate or activated with a coupling agent to facilitate amide bond formation with a carboxylic acid-containing molecule. Similarly, the naphthyl ring could potentially be functionalized to allow for linkage to other molecular fragments. The synthesis of such conjugates could impart new functionalities, such as fluorescence or specific binding affinities, depending on the nature of the conjugated partner. While no specific conjugates of this compound are reported, the synthesis of prodrugs of other fluorinated compounds like 5-fluoro-2'-deoxyuridine (B1346552) demonstrates the feasibility of creating complex conjugates from fluorinated building blocks. nih.gov

Stereochemical Control in Analogous Preparations

Achieving stereochemical control is a critical aspect of modern synthetic chemistry, particularly when designing molecules for biological applications. While this compound itself is achiral, the synthesis of its analogues can involve the creation of stereocenters.

For instance, if a substituent introduced during derivatization contains a chiral center, or if reactions are performed on a prochiral center within a modified scaffold, stereoisomers can be formed. The use of chiral catalysts, auxiliaries, or starting materials would be necessary to control the stereochemical outcome of such reactions. General methodologies for the stereoselective synthesis of aniline derivatives, such as radical-tandem reactions, have been developed and could potentially be adapted for analogues of this compound. rsc.org Similarly, regio- and stereoselective synthetic methods have been successfully applied to other complex fluorinated molecules, highlighting the potential for such control in analogous systems. nih.gov

Advanced Purification Techniques for Research-Grade Compounds

Obtaining highly pure this compound and its derivatives is essential for accurate scientific investigation. Standard purification techniques such as recrystallization and column chromatography are fundamental. For achieving research-grade purity, more advanced methods may be required.

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for separating the target compound from closely related impurities. The choice of column, mobile phase composition, and gradient elution profile are critical parameters that must be optimized for each specific compound.

In some cases, preparative thin-layer chromatography (prep-TLC) can be a viable option for small-scale purifications. For volatile derivatives, techniques like fractional distillation under reduced pressure might be applicable. The purity of the final compound is typically assessed using analytical techniques such as HPLC, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. The purification of various aniline derivatives often employs techniques like column chromatography and crystallization, which can be adapted for the target compound. google.com Adsorption techniques using materials like beta zeolite have also been explored for the purification of aniline and its derivatives from solutions. researchgate.net

Comprehensive Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural determination of 5-Fluoro-2-(2-naphthyloxy)aniline, offering precise insights into the chemical environment of each atom within the molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Chemical Environment Analysis

Proton and Carbon-13 NMR spectra provide fundamental information regarding the molecular framework. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum, often recorded with proton decoupling, displays a single peak for each unique carbon atom, indicating the complexity and symmetry of the molecule.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound (with a chemical formula of C₁₆H₁₂FNO), high-resolution mass spectrometry (HRMS) would be expected to confirm its exact molecular mass.

Upon ionization, the molecule would form a molecular ion peak [M]⁺. Subsequent fragmentation would likely involve the cleavage of the ether bond, which is a common fragmentation pathway for such compounds. This would be expected to generate characteristic fragments corresponding to the fluorinated aniline (B41778) and naphthyloxy moieties.

However, a detailed search of scientific literature and databases did not yield specific mass spectrometry data or fragmentation patterns for this compound.

Table 1: Expected High-Resolution Mass Spectrometry Data for C₁₆H₁₂FNO

| Ion Formula | Adduct | Calculated Mass (m/z) |

|---|---|---|

| [C₁₆H₁₂FNO] | [M+H]⁺ | 254.0976 |

Note: This table is predictive and based on theoretical calculations, as experimental data is not available.

X-ray Diffraction Studies for Crystalline State Analysis

X-ray diffraction techniques are indispensable for studying the solid-state structure of crystalline materials, providing definitive information on atomic arrangement, polymorphism, and purity.

To unambiguously determine the three-dimensional arrangement of atoms and the absolute configuration of this compound, a single crystal of suitable quality would be required for X-ray diffraction analysis. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the fluoro-phenyl, amine, ether linkage, and naphthyl groups. The analysis would also reveal details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Despite the importance of this technique, no published single crystal X-ray diffraction studies or corresponding crystallographic information files (CIF) for this compound were found.

Powder X-ray diffraction (PXRD) is a critical tool for the characterization of polycrystalline materials. It is used to identify the crystalline phases present in a sample, assess its purity, and investigate polymorphism—the ability of a compound to exist in more than one crystal structure. Each polymorph would exhibit a unique PXRD pattern, defined by the positions and intensities of the diffraction peaks.

No experimental powder X-ray diffraction patterns for this compound are available in the public domain.

Thermal Analysis Techniques for Material Science Applications (e.g., Differential Scanning Calorimetry)

Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), are used to investigate the thermal properties of a material. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This analysis can determine key thermal events such as melting point, glass transitions, and phase transitions associated with different polymorphs. For a pure crystalline compound, DSC would typically show a sharp endothermic peak corresponding to its melting point.

Specific Differential Scanning Calorimetry data for this compound, including its melting point and other thermal transitions, could not be located in the reviewed literature.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivityumanitoba.cathaiscience.info

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. nih.gov For 5-Fluoro-2-(2-naphthyloxy)aniline, DFT calculations can provide a detailed picture of how the interplay between the electron-withdrawing fluorine atom, the electron-donating amino group, and the aromatic naphthyloxy moiety governs its chemical character.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. irjweb.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller gap generally implies higher reactivity.

For this compound, the electronic nature of its substituents would significantly influence the FMO energies. The amino group, being a strong electron-donating group, is expected to raise the energy of the HOMO, concentrating its electron density primarily on the aniline (B41778) ring and the nitrogen atom. researchgate.net The fluorine atom, an electron-withdrawing group, and the naphthyloxy group would modulate the energies of both the HOMO and LUMO. researchgate.netresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | -5.77 | -0.02 | 5.75 |

| 4-Fluoroaniline | -5.69 | -0.05 | 5.64 |

| 4-Nitroaniline | -6.75 | -2.86 | 3.89 |

| 4-Aminoaniline | -5.01 | -0.41 | 4.60 |

This table is illustrative and generated based on data from analogous compounds to show expected trends. thaiscience.inforesearchgate.net

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. libretexts.org The ESP map illustrates regions of positive and negative electrostatic potential on the electron density surface of the molecule. researchgate.net Red-colored regions indicate a negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions represent a positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For this compound, the ESP surface would likely show a significant negative potential around the nitrogen atom of the amino group and the oxygen atom of the ether linkage, due to the presence of lone pairs of electrons. researchgate.net The fluorine atom would also exhibit a region of negative potential. mdpi.com Conversely, the hydrogen atoms of the amino group would be characterized by a positive potential. The aromatic rings will have regions of negative potential above and below the plane of the rings, characteristic of π-systems. researchgate.net Understanding this charge distribution is crucial for predicting non-covalent interactions, such as hydrogen bonding and π-stacking, which are vital in biological recognition processes. mdpi.com

DFT calculations can be employed to model reaction pathways and determine the structures and energies of transition states. This allows for the prediction of the most likely mechanisms for chemical reactions involving this compound. For instance, in the context of drug metabolism, one could model the oxidation of the aniline nitrogen or aromatic hydroxylation. By calculating the activation energies for different potential pathways, it is possible to predict the most probable metabolic fate of the compound. This information is invaluable in the early stages of drug discovery for identifying potentially toxic metabolites. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. rsc.org For a molecule like this compound, with its multiple rotatable bonds, MD simulations are essential for understanding its three-dimensional structure and behavior in solution.

Furthermore, MD simulations in a solvent like water can shed light on solvation effects. sioc-journal.cn The simulations can show how water molecules arrange themselves around the solute, forming hydrogen bonds with the amino and ether groups. The hydrophobic naphthyl and aniline rings will also influence the local water structure. These solvation effects are critical for understanding the molecule's solubility and its ability to cross biological membranes.

In Silico Prediction of Molecular Properties and ADME Parameters for Scaffold Evaluationresearchgate.net

In the early phases of drug discovery, it is crucial to evaluate the "drug-likeness" of a chemical scaffold. In silico tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are widely used for this purpose. nih.gov Various web-based platforms, such as SwissADME, provide rapid predictions of key physicochemical and pharmacokinetic parameters. phytonutrients.pk

For the this compound scaffold, a number of important ADME parameters can be predicted. These include:

Lipinski's Rule of Five: This rule assesses whether a compound has properties that would make it a likely orally active drug in humans. The parameters are molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov

Gastrointestinal (GI) Absorption: Predictions on how well the compound is absorbed from the gut. researchgate.net

Blood-Brain Barrier (BBB) Permeation: Whether the compound is likely to cross into the central nervous system. researchgate.net

Cytochrome P450 (CYP) Inhibition: Prediction of whether the compound is likely to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions. preprints.org

Below is a table of predicted ADME properties for this compound, generated using established in silico models.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 267.29 g/mol | Compliant with Lipinski's rule (< 500) |

| LogP (Consensus) | 4.15 | Indicates high lipophilicity |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's rule (≤ 10) |

| Lipinski Violations | 0 | Likely to be orally bioavailable |

| GI Absorption | High | Predicted to be well absorbed |

| BBB Permeant | Yes | Predicted to cross the blood-brain barrier |

| CYP1A2 inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions |

| Bioavailability Score | 0.55 | Good estimated bioavailability |

This table is generated based on predictions from in silico tools like SwissADME and is for illustrative purposes. phytonutrients.pkresearchgate.net

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles in Scaffold Modificationnih.govnih.gov

The this compound scaffold can serve as a starting point for the development of new therapeutic agents using the principles of Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD). purdue.edu

In SBDD , if the three-dimensional structure of a biological target (e.g., a protein kinase) is known, the this compound scaffold can be computationally docked into the active site. purdue.edu This allows for the visualization of potential binding modes and key interactions, such as hydrogen bonds between the amino group and the protein backbone, or hydrophobic interactions involving the naphthyl group. researchgate.net Based on this structural information, modifications can be proposed to improve binding affinity and selectivity. For example, additional functional groups could be added to the aniline or naphthyl rings to form new interactions with the target protein.

In the absence of a known target structure, LBDD techniques can be applied. nih.gov If a set of molecules with known activity against a particular target is available, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. The this compound scaffold can then be modified to better fit this pharmacophore model, with the aim of designing new, more potent compounds. nih.gov For instance, the relative orientation of the aniline and naphthyl rings could be adjusted to match the spatial requirements of the pharmacophore.

Scaffold-Induced Molecular Graph (SIMG) Methodologies in Chemical Space Exploration

The exploration of chemical space is a foundational element of modern drug discovery, aiming to identify novel molecules with desired therapeutic properties. A significant challenge in this endeavor is the sheer vastness of the chemical universe, which is estimated to contain a number of drug-like molecules ranging from 10²³ to 10⁶⁰. Navigating this immense space requires sophisticated computational strategies. Scaffold-based methods have emerged as a powerful approach to systematically organize and explore this space. researchgate.netnih.gov

One such innovative approach is the Scaffold-Induced Molecular Graph (SIMG) methodology. arxiv.orgconsensus.app This technique formalizes scaffold-based drug discovery into a network design problem, where molecular scaffolds serve as the foundational frameworks for designing new compounds. researchgate.netarxiv.org The core idea is to represent chemical space as a network where nodes correspond to molecular scaffolds and edges represent relationships between them, such as the addition or modification of functional groups. researchgate.net This creates a structured and intuitive map of local chemical neighborhoods, facilitating a more targeted and efficient exploration. researchgate.netarxiv.org

The SIMG method leverages graph theory to systematically sample chemical space. By defining scaffolds as classes of molecules, a hierarchy can be established based on common substructures. researchgate.net This allows researchers to work inductively on local neighborhoods, addressing the otherwise intractable problem of enumerating all possible molecules. researchgate.netarxiv.org Generative models can then be employed to extend a given scaffold by sequentially adding atoms and bonds, ensuring that the resulting novel molecules retain the core structural features of the parent scaffold. nih.gov

Application to the this compound Scaffold

The chemical compound this compound possesses a distinct molecular scaffold that can be subjected to SIMG analysis for the exploration of its chemical space and the generation of a focused library of derivatives. The core scaffold can be identified as the 2-(naphthalen-2-yloxy)aniline moiety, with a fluorine atom at the 5-position of the aniline ring.

Using the SIMG methodology, this scaffold would serve as the initial node in a molecular graph. The exploration of the chemical space around this scaffold would involve the systematic and virtual modification of its structure. These modifications can be categorized into several types, each representing a potential vector for derivatization. The table below illustrates hypothetical modification vectors that could be applied to the this compound scaffold.

Table 1: Hypothetical Modification Vectors for the this compound Scaffold

| Modification Vector | Description | Potential R-groups |

| Vector 1: Aniline Ring Substitution | Introduction of various substituents at available positions on the aniline ring. | -CH₃, -Cl, -OCH₃, -CN |

| Vector 2: Naphthyl Ring Substitution | Introduction of various substituents at available positions on the naphthyl ring. | -OH, -NH₂, -Br, -CF₃ |

| Vector 3: Amine Group Modification | Derivatization of the primary amine to secondary or tertiary amines, or conversion to amides or sulfonamides. | -COCH₃, -SO₂CH₃, -CH₂CH₃ |

| Vector 4: Ether Linkage Replacement | Replacement of the ether oxygen with other linkers. | -S-, -CH₂-, -NH- |

Each of these modification vectors generates a new set of virtual compounds, expanding the chemical space around the initial scaffold. A generative model, conditioned on the this compound scaffold, could then produce a diverse yet related set of molecules. nih.gov The properties of these generated molecules, such as their predicted binding affinity to a specific biological target, can be computationally evaluated.

The results of such a virtual screening campaign can be organized into a data table to facilitate analysis. The following table provides a hypothetical example of how the data for a set of generated derivatives might be presented. The docking score, a measure of the predicted binding affinity, is a key metric in this analysis, with more negative values typically indicating a stronger predicted interaction.

Table 2: Hypothetical Docking Scores of this compound Derivatives

| Compound ID | Modification Vector | R-group | Docking Score (kcal/mol) |

| Parent-001 | - | - | -8.5 |

| Deriv-A-001 | Vector 1 | 4-Cl | -9.2 |

| Deriv-A-002 | Vector 1 | 3-OCH₃ | -8.8 |

| Deriv-B-001 | Vector 2 | 6-OH | -9.5 |

| Deriv-B-002 | Vector 2 | 7-NH₂ | -9.1 |

| Deriv-C-001 | Vector 3 | -COCH₃ | -7.9 |

| Deriv-D-001 | Vector 4 | -S- | -8.3 |

By analyzing this data, researchers can identify which modifications are most likely to improve the desired properties of the lead compound. For instance, the hypothetical data in Table 2 suggests that substitutions on the naphthyl ring (Vector 2), particularly with a hydroxyl group at the 6-position, may lead to a more favorable binding affinity. This data-driven approach allows for the focused synthesis of the most promising candidates, thereby accelerating the drug discovery process.

The SIMG methodology and related generative approaches represent a significant step forward in the rational design of novel molecules. researchgate.net By providing a structured framework for exploring the vast chemical space, these computational tools empower researchers to navigate the complexities of molecular design with greater precision and efficiency. mdpi.comarxiv.org

Mechanistic Studies of Biological Interactions and Scaffold Utility

Investigation of Molecular Targets and Binding Mechanisms

The exploration of how a compound like 5-Fluoro-2-(2-naphthyloxy)aniline interacts with biological systems at a molecular level is fundamental to understanding its potential as a therapeutic agent or research tool. This involves identifying its specific molecular targets, such as enzymes, receptors, or nucleic acids, and characterizing the nature of these interactions.

Enzymatic Inhibition Studies and Kinase Interactions (General Principles)

While no specific enzymatic inhibition studies for this compound have been reported, the general scaffold of aniline (B41778) derivatives is a common feature in many kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. Kinase inhibitors often feature a heterocyclic ring system that can mimic the purine (B94841) ring of ATP, competing for the binding site on the enzyme. The aniline and naphthyloxy moieties of this compound could potentially serve as fragments that contribute to binding within the ATP pocket of various kinases. The fluorine substituent can also play a role in modulating binding affinity and metabolic stability.

Receptor Agonism/Antagonism Studies (e.g., Retinoic Acid Receptor-Related Orphan Receptors)

There is no direct evidence to link this compound to the activity of Retinoic Acid Receptor-Related Orphan Receptors (RORs). However, research on other naphthalene-containing compounds has shown interaction with retinoic acid receptors (RARs), which are also nuclear receptors. For instance, certain 6-substituted 2-naphthoic acid retinoids have been identified as RARγ-selective. nih.gov This suggests that the naphthyl group can be a key pharmacophore for binding to the ligand-binding domains of nuclear receptors. Whether the specific arrangement in this compound would confer any agonistic or antagonistic activity towards RORs remains a subject for empirical investigation.

Nucleic Acid Interactions and Intercalation Mechanisms

The planar aromatic structure of the naphthalene (B1677914) group in this compound suggests a potential for interaction with nucleic acids. Planar aromatic molecules can insert themselves between the base pairs of DNA, a process known as intercalation. This can lead to structural distortions of the DNA and interfere with processes like replication and transcription. While no studies have specifically examined the DNA binding of this compound, the general principle of DNA intercalation by planar aromatic compounds is well-established.

Elucidation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. This involves systematically modifying the chemical structure and observing the effects on its interaction with a biological target.

Positional and Substituent Effects on Molecular Interactions

For a molecule like this compound, SAR studies would involve exploring the impact of the position and nature of substituents on both the aniline and naphthalene rings.

Fluorine Position: The placement of the fluorine atom at the 5-position of the aniline ring is specific. Moving this substituent to other positions (e.g., ortho or meta to the amino group) would likely alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity for a potential target.

Naphthyloxy Linkage: The ether linkage and its connection to the 2-position of the naphthalene ring are critical. Altering the linkage (e.g., to a methylene (B1212753) or carbonyl group) or changing the attachment point on the naphthalene ring would significantly change the molecule's three-dimensional shape and its ability to fit into a specific binding site.

Substituents on the Naphthalene Ring: The addition of various functional groups (e.g., hydroxyl, methoxy, or alkyl groups) to the naphthalene ring could enhance or diminish biological activity by creating new hydrogen bonds, van der Waals interactions, or by altering the compound's solubility and electronic distribution.

Interactive Data Table: Hypothetical SAR of 2-Naphthyloxyaniline Derivatives

Since no experimental data exists for this compound, the following table is a hypothetical representation of how SAR data might be presented for a series of related compounds, based on general medicinal chemistry principles.

| Compound ID | Aniline Substituent (Position) | Naphthalene Substituent (Position) | Hypothetical Activity (IC50, nM) |

| 1 | 5-Fluoro | None | - |

| 2 | 4-Fluoro | None | - |

| 3 | 5-Chloro | None | - |

| 4 | 5-Fluoro | 6-Methoxy | - |

| 5 | 5-Fluoro | 4'-Hydroxy | - |

Stereochemical Influence on Molecular Recognition and Specificity

While this compound itself is achiral, the introduction of chiral centers, for instance by adding a chiral substituent to the aniline or naphthalene rings, would result in stereoisomers. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer or diastereomer. Therefore, if any derivatives of this compound were to be synthesized with chiral elements, the stereochemistry would be a critical factor in determining their molecular recognition and specificity.

Biochemical Pathway Modulation by this compound Derivatives

While direct studies on the biochemical pathway modulation by this compound are not extensively documented in publicly available research, the structural motifs of this compound are prevalent in a variety of biologically active molecules, particularly in the realm of kinase inhibition. The fluorinated aniline and naphthyl groups are key components in many compounds designed to interact with the ATP-binding sites of protein kinases, which are crucial regulators of cellular processes.

The presence of a fluorine atom can significantly enhance the biological activity of a molecule. This is attributed to fluorine's high electronegativity, which can alter the acidity of nearby protons, influence molecular conformation, and improve metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govscirp.org In the context of kinase inhibitors, a fluorine substituent on the aniline ring can lead to more potent and selective interactions with the target protein. For instance, the FDA-approved multi-kinase inhibitor Sunitinib contains a 5-fluoro-oxindole core, highlighting the importance of this specific substitution pattern in achieving high-affinity binding to the kinase domain of receptors like VEGFR2 and PDGFRβ. nih.govresearchgate.net

Research into related compounds has shown that the strategic placement of different substituents on the aniline and naphthyl rings can fine-tune the inhibitory profile of the resulting molecules. The table below illustrates the kinase inhibitory activity of some representative compounds that share structural similarities with this compound derivatives, showcasing the impact of molecular modifications on biological activity.

| Compound ID | Core Structure | Target Kinase(s) | IC50 (nM) | Reference |

| SU11248 (Sunitinib) | 5-Fluoro-oxindole | VEGFR2, PDGFRβ | - | nih.govresearchgate.net |

| Compound 5l | Oxindole | FLT3, CDK2 | 36.21, 8.17 | |

| AKP-001 | Isoxazole | p38 MAP Kinase | - | nih.gov |

It is important to note that while these examples provide a strong rationale for the potential of this compound derivatives as modulators of biochemical pathways, further specific studies are required to fully elucidate their mechanism of action and therapeutic potential.

Role as a Precursor in Functional Materials Research (e.g., Conducting Polymers)

The aniline moiety in this compound makes it a promising candidate as a monomer for the synthesis of novel conducting polymers. Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. The properties of PANI can be significantly altered by introducing substituents onto the aniline ring. rsc.org

The incorporation of a 5-fluoro group and a 2-(2-naphthyloxy) group is expected to impart unique characteristics to the resulting polymer. The fluorine atom's electron-withdrawing nature can influence the electronic properties of the polymer backbone, potentially affecting its conductivity and stability. The bulky naphthyloxy group, on the other hand, would increase the steric hindrance between polymer chains. This could lead to a more amorphous polymer morphology with increased solubility in common organic solvents, which is a significant advantage for processability and film formation. rsc.org

The synthesis of polymers from substituted anilines typically involves oxidative polymerization. The resulting polymer's structure and properties are highly dependent on the reaction conditions and the nature of the substituents. Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy would be essential to confirm the structure and composition of the synthesized polymer. rsc.org Scanning electron microscopy (SEM) could reveal the surface morphology of the polymer, providing insights into its potential applications. rsc.org

While specific research on the polymerization of this compound is not yet widely reported, the principles of aniline polymerization suggest that it could be a valuable precursor for creating functional materials with tailored electronic and physical properties for applications in sensors, electronic devices, and coatings.

Q & A

Q. What are the key structural features of 5-Fluoro-2-(2-naphthyloxy)aniline, and how do they influence its chemical reactivity?

The compound consists of an aniline core substituted with a fluorine atom at position 5 and a 2-naphthyloxy group at position 2. The fluorine atom exerts a strong electron-withdrawing effect, activating the aromatic ring for electrophilic substitution at the meta position relative to itself. The bulky 2-naphthyloxy group introduces steric hindrance, limiting reactivity at the ortho position and favoring para-directed reactions. These structural attributes enhance stability in acidic/basic conditions and increase lipophilicity, making the compound suitable for hydrophobic interactions in biological systems. Fluorinated analogs are often prioritized in medicinal chemistry for improved metabolic stability .

Q. What are the standard synthetic routes for preparing this compound?

A common two-step synthesis involves:

Nucleophilic aromatic substitution (SNAr): Reacting 5-fluoro-2-nitroaniline with 2-naphthol under basic conditions (e.g., K₂CO₃ in DMF at 100°C) to form 5-fluoro-2-(2-naphthyloxy)nitrobenzene.

Reduction: Catalytic hydrogenation (H₂/Pd-C) or alternative reducing agents (e.g., Fe/HCl) convert the nitro group to an amine.

Critical factors include anhydrous conditions, precise temperature control, and catalyst selection to minimize by-products like dehalogenation or over-reduction. Similar methods are validated for trifluoropropoxy and phenoxy analogs .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR confirms substitution patterns and purity. The fluorine atom’s deshielding effect is observable in ¹⁹F NMR (~-120 ppm).

- Mass Spectrometry (HRMS): Validates molecular weight (expected: ~279.3 g/mol).

- HPLC: Assesses purity using a C18 column with acetonitrile/water gradients.

Discrepancies between NMR and MS data often arise from solvent residues or degradation; cross-validation via IR spectroscopy or X-ray crystallography (if crystalline) is recommended .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between 2-naphthol and 5-fluoro-2-nitroaniline?

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

- Base Screening: Stronger bases (Cs₂CO₃) improve deprotonation of 2-naphthol.

- Catalyst Addition: CuI (5 mol%) in Ullmann-type couplings increases yields.

- Temperature Control: 100–120°C balances reactivity and side-product formation.

| Parameter | Condition 1 () | Condition 2 () |

|---|---|---|

| Solvent | DMF | DMSO |

| Base | K₂CO₃ | Cs₂CO₃ |

| Catalyst | None | CuI (5 mol%) |

| Yield (%) | 75 | 82 |

Systematic screening via Design of Experiments (DoE) is advised to identify optimal conditions .

Q. How does the naphthyloxy group affect pharmacokinetic properties compared to smaller aryloxy analogs?

The naphthyloxy group increases lipophilicity (predicted logP ~3.5 vs. ~2.0 for phenoxy), enhancing membrane permeability but reducing aqueous solubility. This can lead to improved tissue penetration but may require formulation adjustments (e.g., co-solvents). In vitro assays show extended half-life due to reduced CYP450-mediated metabolism compared to smaller analogs. Comparative studies with phenoxy and trifluoropropoxy derivatives highlight trade-offs between bioavailability and solubility .

Q. What strategies resolve contradictions in biological activity data across assays?

Contradictions often stem from:

- Assay Conditions: Variability in pH, serum proteins, or DMSO concentrations.

- Cell Line Differences: Metabolic enzyme expression affects compound stability.

- Solubility Issues: Precipitation in aqueous buffers alters effective concentrations.

Methodological Solutions: - Use orthogonal assays (e.g., fluorescence-based and radioligand binding).

- Pre-test solubility via nephelometry.

- Normalize data to internal controls (e.g., reference inhibitors).

Evidence from fluorinated aniline derivatives underscores the need for rigorous solubility profiling .

Q. What safety protocols are critical for handling this compound?

- PPE: Nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure.

- Toxicity Mitigation: Monitor for methaemoglobinaemia symptoms (cyanosis, headache). Pre-treatment with methylene blue (1–2 mg/kg IV) is recommended for accidental exposure.

- Waste Disposal: Neutralize with dilute HCl before incineration.

Aniline derivatives are classified as probable carcinogens; adherence to OSHA guidelines is mandatory .

Q. How can isomer formation during synthesis be minimized?

Isomers arise from:

- Regioselectivity Issues: Coupling at unintended naphthol positions (e.g., 1- vs. 2-naphthyloxy).

- Reduction By-Products: Incomplete nitro reduction or over-reduction.

Solutions: - Use regioselective catalysts (e.g., CuI for ortho-directing groups).

- Purify intermediates via column chromatography before reduction.

- Confirm regiochemistry via NOESY NMR or X-ray analysis.

Studies on phenoxy-aniline syntheses validate these approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.